4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride
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Overview
Description
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride is a chemical compound with the molecular formula C13H24ClN3. It is known for its unique structure, which includes a piperidine ring substituted with a 3,5-diethylpyrazol-1-yl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound’s potent in vitro antipromastigote activity suggests that it may have good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . Specifically, it displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride typically involves the reaction of 3,5-diethylpyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole or piperidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,5-Diethylpyrazole: A precursor in the synthesis of the compound.
Piperidine: The core structure of the compound.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3.2ClH/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11;;/h9,11,14H,3-8,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBIPWMJPAEQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC2CCNCC2)CC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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